5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione

Chiral building block Enantiomeric purity Quality control documentation

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione (CAS 1248783-65-4) is a synthetic imidazolidine-2,4-dione (hydantoin) derivative featuring a benzyl substituent at the C5 position and a benzyloxy group at the N3 position. With a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol, this compound belongs to a class of heterocycles recognized for their privileged scaffold status in drug discovery.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B11837667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)
InChIKeyFTKGEHPLJDGBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione – A Dual-Substituted Hydantoin Scaffold for Medicinal Chemistry and Chiral Building Block Procurement


5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione (CAS 1248783-65-4) is a synthetic imidazolidine-2,4-dione (hydantoin) derivative featuring a benzyl substituent at the C5 position and a benzyloxy group at the N3 position [1]. With a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol, this compound belongs to a class of heterocycles recognized for their privileged scaffold status in drug discovery [2]. The N3‑benzyloxy moiety functions as a protected hydroxylamine, enabling the compound to serve as a prodrug precursor or a synthetic intermediate en route to N‑hydroxyhydantoin derivatives that mimic the hydroxyurea pharmacophore [3]. The (5S)‑enantiomer is commercially available with certified enantiomeric purity, making the compound relevant for asymmetric synthesis and chiral building‑block procurement [1].

Why 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione Cannot Be Replaced by Simpler Hydantoin Analogs


Generic substitution among hydantoin derivatives is not feasible because the simultaneous presence of the C5‑benzyl and N3‑benzyloxy groups creates a unique steric and electronic environment that cannot be recapitulated by mono‑substituted analogs [1]. The C5‑benzyl group influences the folded conformation of the hydantoin ring in solution, a structural feature absent in 5‑unsubstituted or 5‑alkyl variants [2]. Meanwhile, the N3‑benzyloxy substituent acts as a masked hydroxylamine that can be selectively deprotected to unveil a metal‑chelating N‑hydroxy moiety, a functionality exploited in ribonucleotide reductase (RR)‑targeted anticancer agent design [3]. Replacing the benzyloxy group with a simple benzyl, alkyl, or methoxy group eliminates the latent hydroxyurea pharmacophore and alters both the hydrogen‑bonding capacity and the logP of the molecule. The following quantitative evidence demonstrates exactly where these structural features translate into measurable differentiation relative to the closest in‑class comparators.

Quantitative Differentiation Evidence for 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione Against Closest Analogs


Enantiomeric Purity and Analytical Documentation Differentiate Commercial Sources of (5S)-5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione

Commercial sourcing of 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione reveals significant differentiation in enantiomeric specification and available analytical documentation. The (5S)-enantiomer is supplied by Leyan at 98% purity, while other vendors such as AKSci supply the racemic or unspecified stereochemistry at 95% purity . Aceschem provides the compound at NLT 95% purity and includes NMR, MSDS, HPLC, and COA documentation, enabling immediate integration into GLP workflows without additional characterization delays . For procurement decisions where stereochemical integrity is critical—such as asymmetric synthesis of D‑amino acid precursors—the availability of the defined (5S)-enantiomer with documented analytical certificates constitutes a measurable selection advantage over generic racemic hydantoin derivatives.

Chiral building block Enantiomeric purity Quality control documentation

The N3-Benzyloxy Group Enables Hydroxyurea Pharmacophore Unmasking Unavailable in 3-Benzyl or 3-Alkyl Hydantoins

The N3‑benzyloxy substituent in 5‑benzyl‑3‑(benzyloxy)imidazolidine‑2,4‑dione is a protected hydroxylamine that can be hydrogenolyzed to generate the free N‑hydroxy group, a structural feature absent in 3‑benzyl‑5‑benzylhydantoin or 3‑alkyl‑5‑benzylhydantoin analogs [1]. In the 3‑benzyloxyhydantoin series studied by Liu et al. (2016), compounds bearing the N3‑benzyloxy group exhibited potent anticancer activity through ribonucleotide reductase (RR) inhibition, with the most active analogs (e.g., 5g and 6g) achieving IC₅₀ values of 0.04–0.01 µM across three cancer cell lines [2]. Direct deprotection of the N3‑benzyloxy group to the corresponding 3‑hydroxy derivative is documented using palladium‑catalyzed hydrogenolysis, providing a clean synthetic route to N‑hydroxyhydantoins that cannot be accessed from 3‑benzyl or 3‑methyl analogs which would require harsh dealkylation conditions [3]. This synthetic accessibility to the free N‑hydroxy pharmacophore constitutes a quantifiable advantage for medicinal chemistry programs targeting metal‑dependent enzymes.

Prodrug design Ribonucleotide reductase inhibition Hydroxyurea mimetic

C5-Benzyl Substitution Confers a Folded Solution Conformation Distinct from 5-Alkyl or 5-Aryl Hydantoins

NMR spectroscopic and theoretical structural analysis of 5‑benzyl‑substituted hydantoins reveals a characteristic folded conformation driven by intramolecular aromatic‑amide interactions, a conformational feature not observed in 5‑methyl, 5‑isopropyl, or 5‑phenyl hydantoin derivatives [1]. This folded geometry positions the C5‑benzyl aromatic ring in proximity to the hydantoin carbonyl groups, affecting both the compound's hydrogen‑bond donor/acceptor presentation and its overall molecular shape. The conformational preference has direct implications for target binding: in molecular docking studies of 3‑benzyloxyhydantoin derivatives against ribonucleotide reductase, the C5 substituent geometry significantly influenced binding affinity, with branched alkyl groups (isopropyl, isobutyl) outperforming linear alkyl chains [2]. The 5‑benzyl group, with its π‑stacking potential, offers a distinct pharmacophore feature for engaging aromatic residues in enzyme active sites that is absent in non‑aromatic 5‑substituted analogs.

Conformational analysis NMR spectroscopy Structure-property relationships

Dual Aromatic Substitution Provides Higher logP and Lower Topological Polar Surface Area Than Mono-Substituted Hydantoin Comparators

Computed physicochemical descriptors differentiate 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione from its closest in‑class analogs. The compound has a computed XLogP3 of 2.7, a topological polar surface area (TPSA) of 58.6 Ų, and 5 rotatable bonds [1]. In comparison, the simpler 3‑(benzyloxy)imidazolidine-2,4‑dione (CAS 30204-23-0) has a lower molecular weight (206.20 g/mol) and fewer aromatic rings, yielding a lower logP (~1.3) and reduced capacity for hydrophobic interactions [2]. Conversely, 5‑benzylhydantoin (CAS 30040-67-4) lacks the N3‑benzyloxy group entirely, providing no latent hydroxylamine functionality. The balanced combination of two aromatic rings (one at C5, one at N3‑O) in the target compound places it in a distinct property space—sufficiently lipophilic for membrane permeation while retaining hydrogen‑bond acceptor capacity (3 HBA) for target engagement. These computed properties provide a rational basis for prioritizing this scaffold over mono‑aromatic analogs in screening library design.

Physicochemical properties Drug-likeness Permeability prediction

The 5-Benzyl-3-benzyloxy Motif Serves as a Direct Precursor to D-Phenylalanine via Hydantoinase-Catalyzed Kinetic Resolution

5-Benzylhydantoins are well-established substrates for D‑hydantoinase enzymes used in the industrial production of enantiomerically pure D‑amino acids [1]. The 5‑benzyl substituent corresponds to the side chain of phenylalanine, making 5‑benzyl‑3‑(benzyloxy)imidazolidine‑2,4‑dione a potential precursor for D‑phenylalanine synthesis after enzymatic hydrolysis and N‑deprotection. While the N3‑benzyloxy group may influence substrate recognition by hydantoinases, related studies demonstrate that 5‑benzylhydantoin is converted with measurable enantioselectivity by both D‑ and L‑hydantoinases [2]. In contrast, 5‑isopropyl‑3‑benzyloxyhydantoin and 5‑isobutyl‑3‑benzyloxyhydantoin—the analogs showing highest anticancer activity in the Liu et al. series—would yield non‑proteinogenic D‑amino acids (D‑valine, D‑leucine precursors), which have different market demand and value. The 5‑benzyl substitution thus links this compound to a high‑value amino acid (D‑phenylalanine) used in semi‑synthetic antibiotic production, providing an industrial biotechnology application dimension not shared by 5‑alkyl‑3‑benzyloxyhydantoin analogs.

Biocatalysis D-Amino acid synthesis Hydantoinase process

Commercial Availability in Multi-Gram Quantities with Certified Purity ≥98% Exceeds Typical Screening-Collection Specifications

Multiple independent suppliers offer 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione at purity levels of 95% to 98%, with some providing the (5S)-enantiomer specifically . MolCore supplies the compound at NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . This level of commercial maturity—multi-vendor sourcing, defined enantiomeric forms, and documented analytical certificates—is not uniformly available for closely related in‑class analogs such as 3-(benzyloxy)-5-isopropylimidazolidine-2,4-dione or 3-(benzyloxy)-5-isobutylimidazolidine-2,4-dione, which typically require custom synthesis [1]. For research programs requiring reproducible procurement of characterized material in gram to multi‑gram quantities, the established supply chain for this compound represents a practical selection advantage over analogs that lack comparable commercial infrastructure.

Chemical procurement Bulk supply Quality assurance

Optimal Application Scenarios for 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione Based on Verified Differentiation Evidence


Medicinal Chemistry: Hydroxyurea-Based Anticancer Lead Optimization

Research teams investigating ribonucleotide reductase (RR) inhibitors can employ 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione as a scaffold for SAR exploration. The N3-benzyloxy group serves as a latent hydroxyurea pharmacophore that can be unmasked via mild hydrogenolysis to generate the active N-hydroxy species [1]. While 5-isopropyl and 5-isobutyl analogs showed the highest potency (IC₅₀ 0.01–0.04 µM) in the 3-benzyloxyhydantoin series, the 5-benzyl variant offers distinct aromatic π-stacking opportunities in the RR active site that warrant systematic exploration [2]. The compound's computed logP of 2.7 and TPSA of 58.6 Ų place it within favorable drug-like property space for cell permeability [3].

Biocatalysis: Precursor for Enzymatic D-Phenylalanine Production

Industrial biotechnology groups developing enzymatic routes to enantiopure D-amino acids can evaluate this compound as a substrate for D-hydantoinase-mediated kinetic resolution. The 5-benzyl substituent corresponds to the phenylalanine side chain, and literature precedent confirms that 5-benzylhydantoins are recognized by both D- and L‑hydantoinases [4]. Following enzymatic ring opening, removal of the N3‑benzyloxy protecting group and N‑carbamoyl hydrolysis would yield D‑phenylalanine, a high-value building block for semi‑synthetic β‑lactam antibiotics and peptide therapeutics [5].

Synthetic Methodology: Protected Hydroxylamine Intermediate for N-Hydroxyhydantoin Synthesis

Synthetic chemists requiring a protected N‑hydroxyhydantoin intermediate can procure this compound as a direct precursor. The documented hydrogenolysis protocol (H₂, Pd/C, MeOH/EtOAc, 2 h) cleanly converts the 3‑benzyloxy group to the 3‑hydroxy derivative without affecting the hydantoin ring or the C5‑benzyl group [1]. This chemoselective deprotection strategy is superior to direct N‑hydroxylation of hydantoins, which often requires strong oxidizing agents and yields mixtures of N‑ and O‑hydroxylated products. The availability of the (5S)-enantiomer further enables stereochemical control in downstream transformations .

Chemical Biology: Physicochemical Probe with Dual Aromatic Character for Target Engagement Studies

Investigators designing chemical probes for protein‑ligand interaction studies can leverage the compound's balanced dual‑aromatic architecture. The C5‑benzyl group contributes to the folded solution conformation documented by NMR [6], while the N3‑benzyloxy group provides a modifiable handle for linker attachment or biotinylation. The computed property profile (logP 2.7, TPSA 58.6 Ų, 5 rotatable bonds) suggests passive membrane permeability suitable for intracellular target engagement, distinguishing this scaffold from more polar mono‑substituted hydantoins that may exhibit limited cell penetration [3].

Quote Request

Request a Quote for 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.